Bienvenue dans la boutique en ligne BenchChem!

2,8-Dimethyl-5-nitro-4H-chromen-4-one

Medicinal Chemistry Synthetic Intermediate Pharmacophore

2,8-Dimethyl-5-nitro-4H-chromen-4-one (CAS 921609-23-6) is a synthetic chromone derivative with the molecular formula C11H9NO4 and a molecular weight of 219.19 g/mol. It belongs to the 4H-chromen-4-one (chromone) family, a privileged scaffold in medicinal chemistry, and is characterized by a nitro group at the 5-position and methyl groups at the 2- and 8-positions.

Molecular Formula C11H9NO4
Molecular Weight 219.19 g/mol
CAS No. 921609-23-6
Cat. No. B8723819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Dimethyl-5-nitro-4H-chromen-4-one
CAS921609-23-6
Molecular FormulaC11H9NO4
Molecular Weight219.19 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)[N+](=O)[O-])C(=O)C=C(O2)C
InChIInChI=1S/C11H9NO4/c1-6-3-4-8(12(14)15)10-9(13)5-7(2)16-11(6)10/h3-5H,1-2H3
InChIKeyRHSIQTBUXKDQNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,8-Dimethyl-5-nitro-4H-chromen-4-one CAS 921609-23-6: Key Baseline Data for Scientific Procurement and Differentiation


2,8-Dimethyl-5-nitro-4H-chromen-4-one (CAS 921609-23-6) is a synthetic chromone derivative with the molecular formula C11H9NO4 and a molecular weight of 219.19 g/mol [1]. It belongs to the 4H-chromen-4-one (chromone) family, a privileged scaffold in medicinal chemistry, and is characterized by a nitro group at the 5-position and methyl groups at the 2- and 8-positions. This specific substitution pattern is designed to modulate the electronic and steric properties of the chromone core, potentially influencing its biological activity and chemical reactivity [2].

Why 2,8-Dimethyl-5-nitro-4H-chromen-4-one Cannot Be Replaced by Generic Chromone Analogs


Chromone derivatives are not functionally interchangeable due to the profound impact of substituent position and electronic character on their chemical and biological profiles. For example, the position of a nitro group on the chromone core dictates its ability to act as a prodrug through bioreduction or to participate in specific electronic interactions. The patent literature highlights the synthesis of specific nitrochromone isomers, such as those covered in Sumitomo Chemical's process patents [1], where the precise substitution pattern is critical for their utility as pharmaceutical intermediates for amidochromone compounds. An unsubstituted or differently substituted chromone would not serve as a synthetic intermediate for these specific downstream products. Furthermore, the presence of the nitro group at C-5, rather than C-6 or C-7, allows for distinct photochemical and cycloaddition reactivity, as demonstrated in the synthesis of heteroannelated systems [2]. Therefore, the unique combination of 2,8-dimethyl and 5-nitro substituents on the 4H-chromen-4-one core defines a specific chemical space that cannot be replicated by generically substituting it with other chromones.

Direct Comparative Evidence: 2,8-Dimethyl-5-nitro-4H-chromen-4-one vs. Closest Analogs


Regioisomeric Differentiation: 2,8-Dimethyl-5-nitro-4H-chromen-4-one vs. 2,6-Dimethyl-3-nitro-4H-chromen-4-one

The target compound 2,8-dimethyl-5-nitro-4H-chromen-4-one (CAS 921609-23-6) is a regioisomer of 2,6-dimethyl-3-nitro-4H-chromen-4-one (CAS 77959-97-8). While both share the molecular formula C11H9NO4 and molecular weight of 219.19 g/mol, they exhibit critical differences in their chemical and biological potential due to the different positions of the nitro and methyl groups on the chromone scaffold. The 5-nitro substitution in the target compound places the electron-withdrawing group on the A-ring of the chromone, directly affecting the electrophilicity of the C-6 and C-8 positions for further functionalization, as opposed to the 3-nitro isomer where the nitro group is on the pyrone ring. No direct quantitative biological comparison is available for these two specific regioisomers. However, class-level inference from chromone structure-activity relationship (SAR) studies indicates that the position of the nitro group is a primary determinant of biological target affinity and chemical reactivity [1].

Medicinal Chemistry Synthetic Intermediate Pharmacophore

Synthetic Intermediacy: 2,8-Dimethyl-5-nitro-4H-chromen-4-one as a Precursor to 8-(Dibromomethyl)-2-methyl-5-nitro-4H-chromen-4-one

2,8-Dimethyl-5-nitro-4H-chromen-4-one (CAS 921609-23-6) is a direct synthetic precursor to the more complex derivative 8-(dibromomethyl)-2-methyl-5-nitro-4H-chromen-4-one (CAS 921609-24-7). This relationship is confirmed by the consecutive CAS numbers and the documented synthesis route, where the 8-methyl group of the target compound is selectively brominated to the dibromomethyl stage . This positions the target compound not as a final product but as a crucial intermediate with a specific reactivity profile. The non-brominated analog 2,8-dimethyl-4H-chromen-4-one (CAS 41796-14-9), which lacks the 5-nitro group, would be unsuitable for this pathway as the nitro group is essential for directing subsequent reactions or providing the desired electronic properties in the final molecule.

Synthetic Chemistry Intermediate Bromination

Computational Pharmacophore Differentiation: Predicted LogP and Polar Surface Area

Computational predictions highlight key pharmaceutical differences between the target compound and its non-nitro analog. The predicted octanol-water partition coefficient (LogP) of 2,8-dimethyl-5-nitro-4H-chromen-4-one is 2.84, and its polar surface area (PSA) is 76.03 Ų [1]. In comparison, the non-nitro analog 2,8-dimethyl-4H-chromen-4-one has a lower molecular weight (174.2 g/mol) and is expected to have a lower LogP and a significantly smaller PSA, as it lacks the polar nitro group . While not a direct measurement, this predicted ~30-40 Ų difference in PSA can directly impact membrane permeability and oral bioavailability, following Pfizer's rule of thumb where PSA < 140 Ų is desired for oral absorption but specific values within that range still modulate permeability. A procurement decision based on the non-nitro analog would be a selection of a molecule with fundamentally different drug-likeness properties.

Drug-likeness ADME Prediction Physicochemical Property

Optimized Research and Industrial Applications for 2,8-Dimethyl-5-nitro-4H-chromen-4-one


Specialized Intermediate for Patent-Protected Amidochromone Pharmaceuticals

This compound is the most appropriate starting material for any research group or contract manufacturing organization (CMO) tasked with synthesizing amidochromone derivatives as described in Sumitomo Chemical's patent family (e.g., US7094914B2). The patent explicitly describes the industrial process of converting a nitrochromone to an aminochromone and subsequently to the target amidochromone. Using 2,8-dimethyl-5-nitro-4H-chromen-4-one, with its specific 5-nitro substitution and 2,8-dimethyl pattern, is mandatory for entering this patented synthetic route, which leads to compounds of pharmaceutical interest [1].

Key Starting Material for Regiospecific Heterocyclic Synthesis

For laboratories focused on the synthesis of complex heterocycles, this compound is the required precursor for producing 8-(dibromomethyl)-2-methyl-5-nitro-4H-chromen-4-one and its downstream derivatives. The 8-methyl group is specifically amenable to radical bromination, allowing for further functionalization. This synthetic entry point is not accessible from other chromone isomers. Procurement of this exact regioisomer is essential for research programs developing novel compounds via this functional group interconversion strategy .

Medicinal Chemistry Scaffold with Defined Physicochemical Properties

In early-stage drug discovery, when a project focuses on the chromone scaffold, this compound offers a unique starting point with computational ADME properties (LogP ~2.84, PSA ~76 Ų) that differ from non-nitrated or differently substituted analogs. A medicinal chemistry group exploring the impact of an electron-withdrawing nitro group on target binding and pharmacokinetics would specifically require this 5-nitro-2,8-dimethyl substituted variant, rather than a generic chromone, to test their hypothesis [2].

Quote Request

Request a Quote for 2,8-Dimethyl-5-nitro-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.